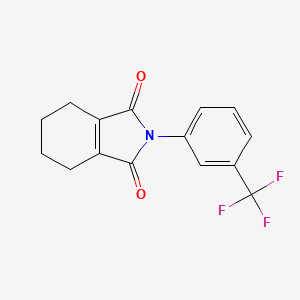
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a unique structure combining an isoindole core with a tetrahydroisoindole moiety and a trifluoromethyl-substituted phenyl group
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as phthalic anhydride, with an amine.
Introduction of the Tetrahydroisoindole Moiety: This step often involves hydrogenation reactions to reduce the isoindole core to a tetrahydroisoindole.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be accomplished through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene is introduced to the tetrahydroisoindole core.
Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the tetrahydroisoindole moiety, typically using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- is unique due to its trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. Similar compounds include:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents, leading to varied reactivity and applications.
Tetrahydroisoindole derivatives:
This compound’s unique combination of structural features makes it a valuable subject for ongoing research and development.
Propriétés
Numéro CAS |
39985-65-4 |
|---|---|
Formule moléculaire |
C15H12F3NO2 |
Poids moléculaire |
295.26 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(19)21/h3-5,8H,1-2,6-7H2 |
Clé InChI |
ONJIPKRTWPLYEI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



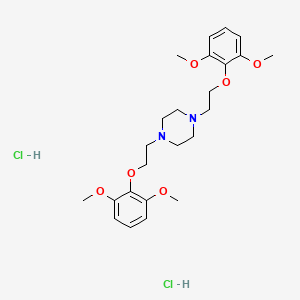
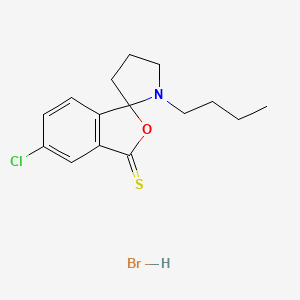
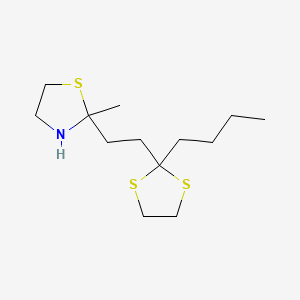
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
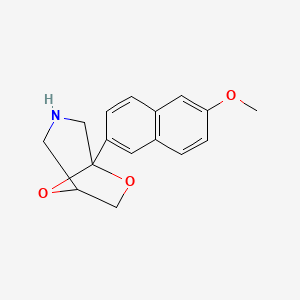
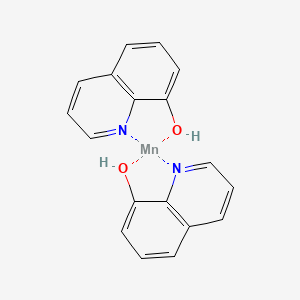
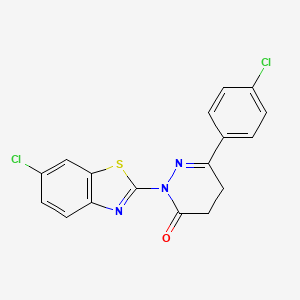
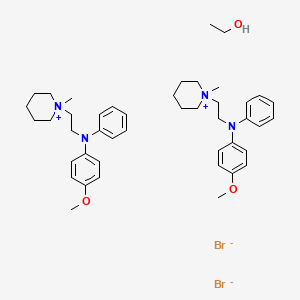
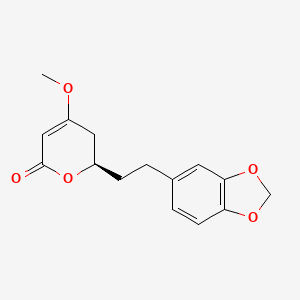
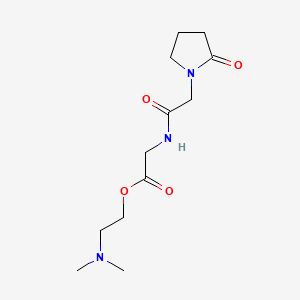
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)


